2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile
CAS No.: 2231673-72-4
Cat. No.: VC3179753
Molecular Formula: C13H7N3S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231673-72-4 |
|---|---|
| Molecular Formula | C13H7N3S |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 2-pyridin-2-yl-1,3-benzothiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C13H7N3S/c14-8-9-4-5-12-11(7-9)16-13(17-12)10-3-1-2-6-15-10/h1-7H |
| Standard InChI Key | KMZINDVKUHKDHX-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)C#N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)C#N |
Introduction
Chemical Structure and Properties
2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile is characterized by a benzo[d]thiazole core structure linked to a pyridine ring at the 2-position, with a cyano group (-CN) at the 5-position of the benzothiazole moiety. This arrangement creates a highly conjugated system that influences its physical and chemical properties, including its interaction with biological targets and its spectroscopic characteristics.
Physical and Chemical Characteristics
The compound has well-defined chemical parameters that are essential for understanding its behavior in various applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₇N₃S |
| Molecular Weight | 237.28 g/mol |
| CAS Number | 2231673-72-4 |
| MDL Number | MFCD31561281 |
| Standard Purity | 95% |
| SMILES Notation | N#CC1=CC=C2SC(C3=NC=CC=C3)=NC2=C1 |
| Appearance | Typically a crystalline solid |
| Solubility | Limited water solubility, soluble in organic solvents |
The extended π-conjugation system in this compound, which includes the benzothiazole core, the pyridine ring, and the cyano group, provides it with distinctive electronic properties. This conjugation affects its absorption and emission spectra, making it potentially useful for applications in materials science, particularly as a component in optical devices .
Structural Features
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The benzothiazole core provides a rigid, planar structure that serves as an excellent scaffold for drug design.
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The pyridine moiety at the 2-position introduces a nitrogen atom capable of participating in hydrogen bonding and coordination with metals.
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The cyano group at the 5-position is an electron-withdrawing substituent that enhances the molecule's ability to interact with biological targets through both electronic effects and potential hydrogen bonding interactions .
This combination of structural elements makes 2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile a compound of interest in medicinal chemistry research, as each feature can potentially contribute to specific biological interactions.
Comparative Analysis with Related Compounds
To better understand the potential significance of 2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile, it is instructive to compare it with structurally related compounds.
Comparison with the Parent Compound
Research Significance and Future Directions
The compound 2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile represents an important structural template in the development of new materials and pharmaceuticals. Its significance lies in both its structural features and the potential applications these enable.
Current Research Status
The lack of extensive literature specifically on 2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile presents an opportunity for researchers to explore its properties and applications more thoroughly, particularly given the significant interest in related benzothiazole derivatives.
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